molecular formula C14H12ClN5O2 B2415584 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034532-98-2

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2415584
CAS RN: 2034532-98-2
M. Wt: 317.73
InChI Key: ANYJYYWSWVYGCI-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Protein Kinase Inhibition

The compound has garnered attention due to its inhibitory potency against specific kinases harboring a rare cysteine in the hinge region. Notably, it targets kinases such as MPS1 (monopolar spindle 1), also known as threonine and tyrosine kinase (TTK). MPS1 plays a crucial role in cell division and is implicated in various malignancies, including triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor. The synthesis involves a three-step procedure, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific application of our compound in this context requires further investigation, its pyrazole moiety suggests potential utility in combating parasitic diseases. Researchers have successfully synthesized related hydrazine-coupled pyrazoles, highlighting the broader interest in this class of compounds .

Androgen Receptor Signaling in Prostate Cancer

Although not directly studied for this compound, its structural features may be relevant in the context of androgen receptor (AR) signaling. AR activation is common in prostate cancer cells, and AR antagonists are crucial therapeutic strategies. Investigating whether this compound modulates AR signaling could provide valuable insights for prostate cancer treatment .

properties

IUPAC Name

2-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-20-8-9(6-17-20)13-18-12(22-19-13)7-16-14(21)10-4-2-3-5-11(10)15/h2-6,8H,7H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJYYWSWVYGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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